molecular formula C22H18N4O B4577684 8-methyl-N-(5-methyl-2-pyridinyl)-2-(3-pyridinyl)-4-quinolinecarboxamide

8-methyl-N-(5-methyl-2-pyridinyl)-2-(3-pyridinyl)-4-quinolinecarboxamide

Cat. No. B4577684
M. Wt: 354.4 g/mol
InChI Key: YSFJHTYFQDAODC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of quinoline derivatives, such as "8-methyl-N-(5-methyl-2-pyridinyl)-2-(3-pyridinyl)-4-quinolinecarboxamide," often involves palladium-catalyzed coupling reactions, such as Suzuki, Sonogashira, and Stille couplings, as well as modifications to introduce diversity in the final step of synthesis. These processes allow for the efficient and selective formation of quinoline derivatives with specific substituents contributing to their unique chemical and physical properties (Lord et al., 2009).

Molecular Structure Analysis

Quinoline derivatives display a wide range of molecular structures, including polymorphic modifications, which can influence their physical and chemical behaviors. For instance, studies have shown different polymorphic forms of quinoline carboxamide derivatives, each exhibiting distinct molecular organizations and interactions within their crystal structures, leading to varying properties (Shishkina et al., 2018).

Chemical Reactions and Properties

Quinoline carboxamides undergo various chemical reactions, including cyclization and interaction with DNA. These reactions are crucial for their biological activities and can be influenced by the presence of specific substituents on the quinoline nucleus. The ability to bind to DNA and induce biological effects such as apoptosis in cancer cell lines highlights the significance of these chemical properties (Gopal et al., 2003).

Physical Properties Analysis

The physical properties of quinoline derivatives, including solubility, melting points, and crystal structures, are influenced by their molecular configurations. Polymorphic forms, for instance, demonstrate the impact of molecular structure on the physical properties of these compounds. These properties are critical for their application in various scientific and industrial processes (Shishkina et al., 2018).

Chemical Properties Analysis

The chemical properties of "8-methyl-N-(5-methyl-2-pyridinyl)-2-(3-pyridinyl)-4-quinolinecarboxamide" and related compounds, such as their reactivity, stability, and interaction with other chemical entities, are central to their applications in research and development. The synthesis methods employed greatly influence these properties by controlling the nature and position of substituents on the quinoline nucleus, thereby tailoring the compound's chemical behavior for specific purposes (Lord et al., 2009).

Scientific Research Applications

Quinoline as a Privileged Scaffold in Cancer Drug Discovery

Quinoline compounds, characterized by their benzene ring fused to pyridine, have been extensively utilized as foundational compounds for synthesizing molecules with significant medical benefits. Their synthetic versatility allows for the creation of a wide array of structurally diverse derivatives, which has been leveraged in anticancer activities. These compounds exhibit a broad spectrum of biological and biochemical activities, with certain quinoline-based compounds demonstrating effective anticancer activity. This is facilitated by quinoline's ability to inhibit various cellular mechanisms such as tyrosine kinases, proteasome, tubulin polymerization, and DNA repair. The structure-activity relationship (SAR) analysis of quinoline compounds highlights their potential in selectively and specifically targeting cancer drug mechanisms, underscoring their importance in cancer drug discovery and development (Solomon & Lee, 2011).

Synthesis and Cytotoxic Activity of Carboxamide Derivatives

Carboxamide derivatives of benzo[b][1,6]naphthyridines, synthesized from 4-dimethylaminomethylene-6-methyl-4H-pyrano[4,3-b]quinoline-1,3-dione, have shown potent cytotoxic properties. These compounds were tested against various cancer cell lines, demonstrating significant growth inhibitory properties with some compounds having IC(50) values less than 10 nM. This highlights the potential of quinoline derivatives in cancer treatment, especially considering their ability to inhibit topoisomerase II, a critical enzyme involved in DNA replication and repair. The study showcases the therapeutic potential of methyl-substituted indolo[2,3-b]quinolines in cancer treatment, further emphasizing the importance of quinoline compounds in medicinal chemistry (Deady et al., 2003).

properties

IUPAC Name

8-methyl-N-(5-methylpyridin-2-yl)-2-pyridin-3-ylquinoline-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O/c1-14-8-9-20(24-12-14)26-22(27)18-11-19(16-6-4-10-23-13-16)25-21-15(2)5-3-7-17(18)21/h3-13H,1-2H3,(H,24,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSFJHTYFQDAODC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)NC(=O)C2=CC(=NC3=C(C=CC=C23)C)C4=CN=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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